N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core modified with a benzo[d]thiazol-2-one moiety, a trifluoromethylphenyl group, and a thioacetamide side chain. Its synthesis likely involves multi-step reactions, including cyclization and substitution processes, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N5O3S2/c1-2-38-21-12-5-3-10-19(21)31-24(36)16-39-25-33-32-23(15-34-20-11-4-6-13-22(20)40-26(34)37)35(25)18-9-7-8-17(14-18)27(28,29)30/h3-14H,2,15-16H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECKXMKEVFDTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with a molecular formula of C27H22F3N5O3S2 and a molecular weight of approximately 585.62 g/mol. This compound incorporates multiple pharmacologically relevant moieties, suggesting potential for diverse biological activities, particularly in medicinal chemistry.
Structural Features
The compound features:
- Benzothiazole core : Associated with various biological activities including antimicrobial and anticancer properties.
- Triazole ring : Known for its antifungal and anticancer capabilities.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
These structural elements contribute to the compound's potential efficacy against various diseases, particularly cancer.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activities. Specifically:
- Inhibition of Cancer Cell Growth : Studies have shown that related compounds can inhibit the migration and growth of cancer cells in various lines, including melanoma and breast cancer.
- Mechanism of Action : The compound may interact with key biological targets such as kinases involved in cell proliferation and survival pathways. For instance, thiazole derivatives have been reported to suppress kinases like JAK2 and EGFR, which are critical in cancer progression .
Antifungal Activity
The presence of the triazole moiety is particularly linked to antifungal properties. Triazole derivatives are widely recognized for their ability to inhibit fungal growth through the disruption of ergosterol synthesis in fungal cell membranes.
Anti-inflammatory Effects
Compounds similar to this compound have shown potential as inhibitors of cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. In vitro studies indicate that these compounds can reduce inflammatory markers in cell cultures .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the anticancer activity of related thiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Results indicated dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
- Antifungal Screening : Compounds derived from triazole frameworks were screened against Candida albicans, demonstrating significant antifungal activity with MIC values as low as 5 µg/mL.
Comparative Analysis
To further understand the unique biological activity of this compound, a comparison with other related compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Hydroxybenzothiazole | C7H6N2OS | Simple benzothiazole derivative | Antimicrobial |
| 5-Methylbenzothiazole | C8H7NOS | Contains methyl substituent | Antifungal |
| 1,2,4-Triazole Derivative | C2H3N5 | Broad-spectrum antifungal properties | Antifungal |
This table highlights how this compound stands out due to its intricate structure combining multiple pharmacophores that enhance its biological activity compared to simpler analogs.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a 1,2,4-triazole scaffold with several derivatives reported in the evidence. Key structural variations among analogs include:
- Substituents on the triazole ring : The 3-(trifluoromethyl)phenyl group at position 4 and the benzo[d]thiazol-2-one methyl group at position 5 distinguish it from compounds like those in , which feature chlorobenzylidene or nitro-furyl substituents .
- Thioacetamide linkage : The thioether (-S-) and acetamide (-NHCO-) groups at position 3 of the triazole are recurrent in analogs such as N-(4-methoxyphenyl)-2-thioxoacetamide derivatives () and N'-substituted acetohydrazides ().
Physicochemical and Spectroscopic Properties
Melting Points and Yields
Comparative data for select analogs are summarized below:
*Estimated from analogous reactions in .
Spectroscopic Characterization
- IR Spectroscopy : Absence of ν(S-H) bands (~2500–2600 cm⁻¹) in the target compound’s analogs (e.g., ) confirms the thione tautomer dominance, while ν(C=S) appears at 1247–1255 cm⁻¹ .
- NMR : The ¹H-NMR spectra of triazole-thioacetamides typically show signals for aromatic protons (δ 7.0–8.5 ppm) and methyl/methylene groups (δ 2.0–4.5 ppm) .
- Mass Spectrometry : Molecular networking () aids in dereplication, with cosine scores (>0.8) indicating structural similarity among related compounds .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction intermediates be optimized?
The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazides with substituted phenylisothiocyanates under reflux in ethanol to form 4,5-disubstituted 1,2,4-triazole-3-thiones .
- Functionalization : Introducing the 2-oxobenzo[d]thiazole moiety via alkylation or Mannich reactions. For example, reacting the triazole-thione with chloroacetamide derivatives in the presence of triethylamine (TEA) to form thioether linkages .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity. Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratios of reactants) and reaction monitoring via TLC (ethyl acetate/hexane, 3:7) .
Q. How is the purity and structural integrity of this compound confirmed?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm; benzo[d]thiazole carbonyl at ~170 ppm) .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity .
- Elemental Analysis : Matching calculated vs. observed C, H, N, S content (deviation <0.4%) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
